molecular formula C13H26N2O3 B595359 tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate CAS No. 1245647-72-6

tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate

Cat. No.: B595359
CAS No.: 1245647-72-6
M. Wt: 258.362
InChI Key: VDOGGLIBYHINQJ-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate is a compound that features a tert-butyl group, a cyclohexyl ring, and a hydroxyethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate typically involves the reaction of a cyclohexylamine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the cyclohexylamine derivative, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamate group can be reduced to yield amines.

    Substitution: The tert-butyl group can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylamino group may yield aldehydes or ketones, while reduction of the carbamate group can produce primary or secondary amines.

Scientific Research Applications

Tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites, while the carbamate group may interact with other functional groups within the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1S,3R)-3-(2-aminoethylamino)cyclohexylcarbamate
  • tert-Butyl (1S,3R)-3-(2-hydroxypropylamino)cyclohexylcarbamate

Uniqueness

Tert-butyl (1S,3R)-3-(2-hydroxyethylamino)cyclohexylcarbamate is unique due to the presence of the hydroxyethylamino group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents, leading to variations in reactivity and application potential.

Properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-(2-hydroxyethylamino)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-11-6-4-5-10(9-11)14-7-8-16/h10-11,14,16H,4-9H2,1-3H3,(H,15,17)/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOGGLIBYHINQJ-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.